molecular formula C6H14N2O2 B559551 DL-Lysine CAS No. 70-54-2

DL-Lysine

Cat. No.: B559551
CAS No.: 70-54-2
M. Wt: 146.19 g/mol
InChI Key: KDXKERNSBIXSRK-UHFFFAOYSA-N
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Description

DL-Lysine, also known as 2,6-diaminohexanoic acid, is a racemic mixture of the D- and L- enantiomers of lysine. Lysine is an essential amino acid that plays a critical role in various biological processes, including protein synthesis, enzyme function, and immune response. Unlike L-lysine, which is biologically active and essential for human health, this compound is often used in research and industrial applications due to its unique properties.

Scientific Research Applications

DL-Lysine has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

DL-Lysine primarily targets the Cyclo-oxygenase enzymes (COX-1 and COX-2) . These enzymes are responsible for catalyzing the conversion of arachidonic acid to prostaglandins, which are precursors for other substances, particularly thromboxane A2 .

Mode of Action

This compound interacts with its targets, the COX enzymes, by acting as an inhibitor . This inhibition allows the compound to display its antiplatelet and anti-inflammatory properties . Additionally, proteins of the herpes simplex virus are rich in L-arginine, and tissue culture studies indicate an enhancing effect on viral replication when the amino acid ratio of L-arginine to lysine is high in the tissue culture media .

Biochemical Pathways

This compound is involved in various biochemical pathways. It is used in the biosynthesis of proteins . It also plays a role in the conversion of lysine into pipecolic acid, a non-proteogenic amino acid widely distributed in plants, animals, and microorganisms . This conversion occurs through two basic routes, distinguishable at the loss of a specific amino group of lysine .

Pharmacokinetics

The pharmacokinetics of this compound involve its metabolism before displaying its therapeutic properties . After administration, this compound is hydrolyzed, separating into lysine and acetylsalicylate compounds . This process allows for a faster onset of action compared to oral aspirin .

Result of Action

The result of this compound’s action is primarily the display of its antiplatelet and anti-inflammatory properties . It also has putative anti-herpes simplex virus activity . Furthermore, this compound may be used to construct polylysine polymers useful to produce lysine-based polypeptide gels and films .

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Lysine can be synthesized through the racemization of L-lysine. One common method involves dissolving chiral lysine salt in an aqueous acetic acid solution, followed by the addition of salicylic aldehyde or phenyl aldehyde as a catalyst. The mixture is then heated to 80-100°C for 1-3 hours to achieve racemization. After racemization, the solvents are removed through vacuum distillation, and the residual solid is washed with ethanol to obtain this compound salt. The salt is then subjected to ion exchange chromatography for desalination, followed by concentration and decoloration to yield this compound solid .

Industrial Production Methods

In industrial settings, this compound is often produced using microbial fermentation. The process involves the use of genetically engineered microorganisms that can convert L-lysine to this compound through enzymatic racemization. This method is advantageous due to its lower production cost and higher yield compared to chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

DL-Lysine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce lysine derivatives such as pipecolic acid.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: this compound can participate in substitution reactions to form various lysine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.

Major Products

    Oxidation: Pipecolic acid and other lysine derivatives.

    Reduction: Lysine alcohols.

    Substitution: Acylated lysine derivatives.

Comparison with Similar Compounds

DL-Lysine can be compared to other amino acids and lysine derivatives:

This compound is unique due to its racemic nature, allowing it to be used in a broader range of applications compared to its individual enantiomers.

Properties

IUPAC Name

2,6-diaminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXKERNSBIXSRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26714-32-9
Record name Lysine, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26714-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90859004
Record name DL-Lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70-54-2
Record name (±)-Lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lysine, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-lysine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.673
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LYSINE, DL-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of DL-lysine?

A1: this compound has the molecular formula C6H14N2O2 and a molecular weight of 146.19 g/mol.

Q2: How does the structure of this compound differ from L-lysine?

A2: this compound is a racemic mixture, meaning it contains equal amounts of L-lysine and its mirror image, D-lysine. These two forms are enantiomers, differing only in their spatial arrangement.

Q3: Can spectroscopic data differentiate between this compound and L-lysine?

A3: While both forms share the same chemical formula and bonding arrangement, techniques like optical rotation and circular dichroism can differentiate them. This compound, being racemic, will not exhibit optical activity, while L-lysine will. []

Q4: How is this compound utilized in animal feed?

A4: this compound is a valuable feed additive, particularly for poultry and swine, as it supplements L-lysine, an essential amino acid that animals cannot synthesize. Studies have shown that this compound effectively promotes growth and egg production in chickens, with similar efficacy to L-lysine alone. []

Q5: Is D-lysine utilized by chickens in the same way as L-lysine?

A5: Research indicates that chickens do not readily utilize D-lysine. Even after extended periods of this compound supplementation, no adaptive increase in D-lysine utilization was observed. []

Q6: How is this compound employed in pharmaceutical preparations?

A6: this compound is used to form salts with certain drugs, such as aspirin. This salt formation can improve the solubility, stability, and bioavailability of the active pharmaceutical ingredient. [, ]

Q7: What are the advantages of using this compound aspirin salt over regular aspirin?

A7: The this compound salt of aspirin demonstrates superior stability during storage, reduced free salicylic acid formation (which can cause gastric irritation), and less injection site pain compared to standard aspirin formulations. [, ]

Q8: Are there safety concerns regarding long-term this compound aspirin use?

A8: While generally safe, studies on rabbits suggest that prolonged epidural administration of this compound aspirin may have neurotoxic effects. [] Further research is needed to assess its long-term safety profile in humans.

Q9: What are the common starting materials for the chemical synthesis of this compound?

A9: this compound can be synthesized from various starting materials, including 1,1,1,5-tetrachloropentane [] and lysine salt. [] The specific synthetic route chosen often depends on factors like cost-effectiveness and environmental impact.

Q10: Can this compound be produced through enzymatic methods?

A10: Yes, enzymatic resolution of this compound is a viable approach. This typically involves the asymmetric hydrolysis of acylated this compound derivatives using enzymes like acylase. [, , ]

Q11: Are there specific analytical techniques for this compound characterization?

A11: Several techniques are employed, including cyclic voltammetry using modified electrodes [], ion exchange chromatography [], and various spectroscopic methods. [] Method validation is crucial to ensure accuracy, precision, and specificity. []

Q12: What are some areas for future research on this compound?

A12: Future research could focus on:

  • Exploring novel drug delivery systems for this compound-based drugs to enhance efficacy and reduce side effects. []
  • Investigating the environmental impact and degradation pathways of this compound to develop sustainable production and disposal practices. [, ]

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